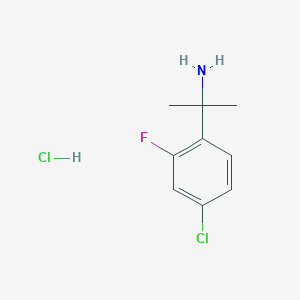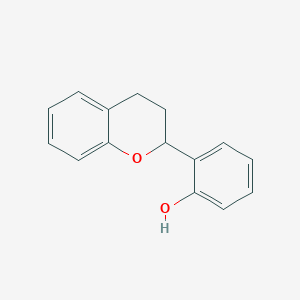
2-(Chroman-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chroman-2-yl)phenol is a compound that belongs to the class of chromanes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and mild adverse effects. Chromanes, including this compound, have been found in many natural products and synthetic molecules that frequently exhibit unique biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chroman-2-yl)phenol can be achieved through various methods. One common approach involves the use of organocatalytic domino Michael/hemiacetalization reactions. This method uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, followed by PCC oxidation and dehydroxylation . Another method involves the reduction of coumarins and dihydrocoumarins, hydrolysis of 2-alkoxychromanes, and intramolecular cyclization of hydroxycarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media has been shown to be effective in achieving high yields and excellent diastereoselectivities and enantioselectivities .
Chemical Reactions Analysis
Types of Reactions
2-(Chroman-2-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for the oxidation of this compound.
Substitution: Substitution reactions involving chroman-2-ols and aromatic amines are principal methods for the preparation of N-arylaminochromanes.
Major Products Formed
The major products formed from these reactions include functionalized chroman-2-ones and chromanes, which exhibit unique biological and pharmacological activities .
Scientific Research Applications
2-(Chroman-2-yl)phenol has a wide range of scientific research applications in various fields:
Mechanism of Action
The mechanism of action of 2-(Chroman-2-yl)phenol involves its interaction with various molecular targets and pathways. The compound exerts its effects through the inhibition of protein kinases, aldose reductase, and HIV-1 reverse transcriptase
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-2-yl)phenol |
InChI |
InChI=1S/C15H14O2/c16-13-7-3-2-6-12(13)15-10-9-11-5-1-4-8-14(11)17-15/h1-8,15-16H,9-10H2 |
InChI Key |
KROHAAWTBFRVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


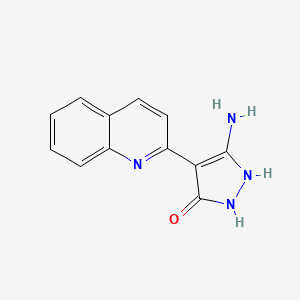



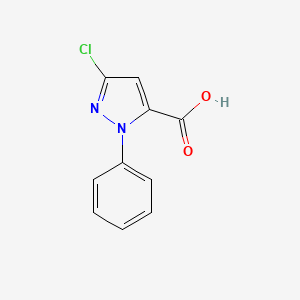
![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)
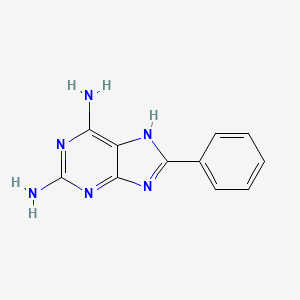
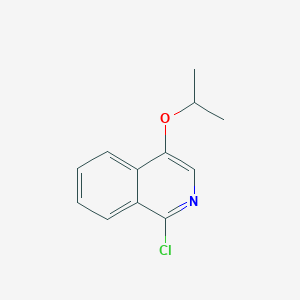
![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)
